Vanadic acid

説明

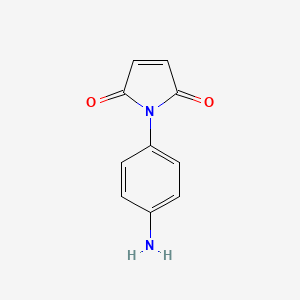

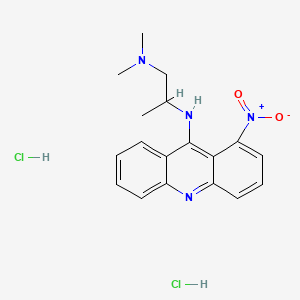

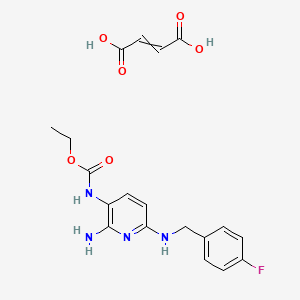

Vanadic acid is a transition element oxoacid and a vanadium coordination entity. It is a conjugate acid of a dihydrogenvanadate.

科学的研究の応用

Catalytic Applications : Vanadic acid, when supported on silica, serves as an efficient and reusable catalyst. It has been used for the selective oxidation of sulfides to sulfoxides at room temperature, utilizing hydrogen peroxide as an oxidant (Zolfigol et al., 2013). Similarly, it's effective for the thiocyanation of organic compounds in aqueous media, showcasing its potential in organic synthesis (Khazaei et al., 2012).

Bioleaching and Metal Recovery : Vanadic acid is significant in bioleaching processes for metal recovery. A study explored bioleaching of vanadium-containing magnetite, pointing towards strategies for vanadium recovery from such minerals (Bellenberg et al., 2021).

Geochemistry and Environmental Impact : Research on vanadium geochemistry, including vanadic acid, emphasizes its ecological significance and potential toxicity. It's increasingly used in industries like steel and batteries, affecting the global biogeochemical cycle of vanadium (Gustafsson, 2019).

Vanadium Removal from Waste : The removal of vanadium from industrial waste, such as spent catalysts in sulfuric acid production, is a critical environmental concern. Studies have focused on methods like electrokinetic remediation to remove vanadium, highlighting environmental and economic benefits (Mangini et al., 2020).

Historical and Ongoing Research : The evolution of vanadium chemistry, including vanadic acid, over the last 30 years, reflects its growing significance in various fields. This includes its role in bioinorganic chemistry and the development of catalysts for fine-chemical synthesis (Pessoa, 2015).

特性

製品名 |

Vanadic acid |

|---|---|

分子式 |

H3O4V |

分子量 |

117.963 g/mol |

IUPAC名 |

trihydroxy(oxo)vanadium |

InChI |

InChI=1S/3H2O.O.V/h3*1H2;;/q;;;;+3/p-3 |

InChIキー |

WQEVDHBJGNOKKO-UHFFFAOYSA-K |

正規SMILES |

O[V](=O)(O)O |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[3,5-Dihydroxy-2-(3-hydroxyoctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B1208592.png)

![5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(3S)-3-hydroxyoct-1-enyl]-3-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1208607.png)